3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride

Medicinal Chemistry Physical Organic Chemistry ADME Property Optimization

3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride is an aryl amine hydrochloride salt featuring a biphenyl scaffold with methyl substituents at the 3' and 4' positions and a primary amine at the 2-position. The compound exists as a hydrochloride salt (C14H16ClN, MW 233.73 g/mol) , which enhances its solid-state stability and handling compared to the free base (C14H15N, MW 197.28 g/mol, CAS 343953-43-5).

Molecular Formula C14H16ClN
Molecular Weight 233.73 g/mol
CAS No. 1049745-38-1
Cat. No. B1607829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride
CAS1049745-38-1
Molecular FormulaC14H16ClN
Molecular Weight233.73 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl
InChIInChI=1S/C14H15N.ClH/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15;/h3-9H,15H2,1-2H3;1H
InChIKeyPHAVUEGSQXAONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4'-Dimethyl-biphenyl-2-ylamine Hydrochloride (CAS 1049745-38-1): Core Chemical Properties and Procurement Baseline


3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride is an aryl amine hydrochloride salt featuring a biphenyl scaffold with methyl substituents at the 3' and 4' positions and a primary amine at the 2-position. The compound exists as a hydrochloride salt (C14H16ClN, MW 233.73 g/mol) , which enhances its solid-state stability and handling compared to the free base (C14H15N, MW 197.28 g/mol, CAS 343953-43-5) . Its substitution pattern provides a defined steric and electronic profile, positioning it as a versatile building block for the synthesis of more complex pharmacophores and functional materials.

Why 3',4'-Dimethyl-biphenyl-2-ylamine Hydrochloride Cannot Be Casually Replaced by Unsubstituted or Mono-Substituted Biphenyl-2-amine Analogs


Substitution on the biphenyl-2-amine core directly modulates critical physicochemical properties, including lipophilicity (LogP), steric bulk, and electronic distribution, which in turn govern performance in downstream applications. The specific 3',4'-dimethyl pattern of this compound imparts a distinct set of values that cannot be replicated by the unsubstituted parent compound or by mono-substituted (e.g., 3'-methyl, 4'-fluoro, 4'-chloro) analogs [1]. Simple replacement with a cheaper or more readily available analog would therefore alter reaction kinetics, binding affinities, or material properties, invalidating established synthetic protocols or compromising target product performance.

Quantified Differentiation Evidence for 3',4'-Dimethyl-biphenyl-2-ylamine Hydrochloride vs. Key Analogs


Lipophilicity (LogP) Modulation Relative to Unsubstituted and Mono-Substituted Biphenyl-2-amines

The 3',4'-dimethyl substitution confers a lipophilicity (LogP) of 3.82 for the free base, representing a +0.30 unit increase over the unsubstituted biphenyl-2-amine (LogP 3.52) [1]. Compared to 3'-methyl (LogP 3.83) and 4'-fluoro (LogP 2.62) analogs, the compound occupies a distinct lipophilicity space that is critical for optimizing membrane permeability and hydrophobic target engagement.

Medicinal Chemistry Physical Organic Chemistry ADME Property Optimization

Enhanced Solid-State Stability and Handling via Hydrochloride Salt Form

As a hydrochloride salt, 3',4'-dimethyl-biphenyl-2-ylamine hydrochloride exhibits improved solid-state stability and is easier to weigh and handle compared to the free amine, which is typically an oil or low-melting solid . The hydrochloride form is a defined crystalline solid, mitigating issues of air sensitivity and volatility often encountered with liquid free amines during storage and reaction setup.

Process Chemistry Compound Management Long-term Storage

Topological Polar Surface Area (TPSA) Retention for Desirable Drug-Like Properties

Despite the increased lipophilicity, the introduction of two methyl groups does not alter the topological polar surface area (TPSA) of 26.0 Ų, which is identical to the unsubstituted biphenyl-2-amine and 4'-fluoro analog [1][2]. This TPSA value falls well within the optimal range (< 140 Ų) for oral bioavailability and blood-brain barrier penetration, suggesting that the 3',4'-dimethyl modification enhances lipophilicity without sacrificing the core amine's favorable polar surface characteristics.

Medicinal Chemistry Drug Design Permeability Prediction

Validated Application Scenarios for 3',4'-Dimethyl-biphenyl-2-ylamine Hydrochloride Based on Differentiated Property Profile


Medicinal Chemistry Building Block for CNS-Penetrant Candidates

The combination of enhanced lipophilicity (LogP 3.82) and preserved low TPSA (26.0 Ų) makes this compound a strategic choice for synthesizing central nervous system (CNS) drug candidates where blood-brain barrier penetration is required [1][2]. Its defined steric bulk can also be exploited to occupy hydrophobic pockets in target proteins, differentiating it from simpler biphenyl-2-amine analogs.

Intermediate for Agrochemical Active Ingredient Synthesis

The 3',4'-dimethyl substitution pattern can serve as a key intermediate in the synthesis of fungicidal or herbicidal carboxamides. The steric hindrance provided by the methyl groups can influence the metabolic stability and selectivity of the final active ingredient, a factor exploited in the development of compounds like boscalid (derived from 4'-chlorobiphenyl-2-amine) [1][2]. Procurement of this specific substitution pattern ensures the correct steric and electronic environment is established in the final product.

Organic Electronics Material Precursor

Arylamine derivatives are fundamental to hole-transporting materials in organic light-emitting diodes (OLEDs) [1][2]. The 3',4'-dimethyl substitution provides a specific level of steric hindrance that can be used to tune the morphology and thermal stability of amorphous films. The hydrochloride salt offers a stable, easy-to-purify starting point for the synthesis of more elaborate triarylamine architectures, ensuring batch-to-batch consistency in material performance.

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